molecular formula C17H17ClN2O2 B297065 N-[2-(butanoylamino)phenyl]-4-chlorobenzamide

N-[2-(butanoylamino)phenyl]-4-chlorobenzamide

Cat. No. B297065
M. Wt: 316.8 g/mol
InChI Key: PUVVYVRFQPYMDG-UHFFFAOYSA-N
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Description

N-[2-(butanoylamino)phenyl]-4-chlorobenzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BCAA-BZA and is a derivative of the benzamide class of compounds.

Mechanism of Action

The mechanism of action of BCAA-BZA is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, BCAA-BZA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, BCAA-BZA has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that regulates the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
BCAA-BZA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of many diseases. Additionally, BCAA-BZA has been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that BCAA-BZA may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of BCAA-BZA is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. Additionally, BCAA-BZA has been shown to exhibit a range of biochemical and physiological effects, which makes it a versatile compound for use in scientific research. However, one of the limitations of BCAA-BZA is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on BCAA-BZA. One area of interest is its potential use as a therapeutic agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of BCAA-BZA and to identify potential target molecules for its activity. Finally, there is a need for further research to investigate the safety and efficacy of BCAA-BZA in human clinical trials.
In conclusion, BCAA-BZA is a promising compound for scientific research due to its potential therapeutic applications and versatile range of biochemical and physiological effects. Its simple synthesis method and potential for use in a variety of experiments make it an attractive option for researchers. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

BCAA-BZA can be synthesized through the reaction of 4-chlorobenzoyl chloride with 2-aminobutyric acid in the presence of a base. The resulting product is then subjected to further reactions to yield the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

BCAA-BZA has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, BCAA-BZA has been investigated for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

IUPAC Name

N-[2-(butanoylamino)phenyl]-4-chlorobenzamide

InChI

InChI=1S/C17H17ClN2O2/c1-2-5-16(21)19-14-6-3-4-7-15(14)20-17(22)12-8-10-13(18)11-9-12/h3-4,6-11H,2,5H2,1H3,(H,19,21)(H,20,22)

InChI Key

PUVVYVRFQPYMDG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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